molecular formula C12H18N2O2 B7868002 N*1*-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N*1*-methyl-ethane-1,2-diamine

N*1*-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N*1*-methyl-ethane-1,2-diamine

Cat. No.: B7868002
M. Wt: 222.28 g/mol
InChI Key: ABETVKYOITZDCF-UHFFFAOYSA-N
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Description

N¹-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N¹-methyl-ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 2,3-dihydrobenzo[1,4]dioxin (benzodioxane) moiety linked via a methylene group to a methylated primary amine. This structure combines the electron-rich benzodioxane ring with a flexible ethylenediamine chain, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-14(5-4-13)9-10-2-3-11-12(8-10)16-7-6-15-11/h2-3,8H,4-7,9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABETVKYOITZDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation

Using paraformaldehyde and hydrochloric acid as catalysts:

2,3-Dihydrobenzodioxin+CH2OHCl, 40°C6-(Chloromethyl)-2,3-dihydrobenzodioxin\text{2,3-Dihydrobenzodioxin} + \text{CH}_2\text{O} \xrightarrow{\text{HCl, 40°C}} \text{6-(Chloromethyl)-2,3-dihydrobenzodioxin}

Key Data :

ParameterValue
Reaction Time8 hours
Yield65%
Purity (HPLC)92%

Nucleophilic Substitution

Bromination followed by displacement with a methylene nucleophile:

6-Bromo-2,3-dihydrobenzodioxin+NaSCH2CH2SNaEtOH6-Methylenethioether Intermediate\text{6-Bromo-2,3-dihydrobenzodioxin} + \text{NaSCH}2\text{CH}2\text{SNa} \xrightarrow{\text{EtOH}} \text{6-Methylenethioether Intermediate}

Challenges :

  • Competing side reactions at other ring positions require careful stoichiometry.

N-Methylation of Ethane-1,2-diamine

N¹-Methylation is critical for introducing the methyl group on the diamine. Two methods are prevalent:

Reductive Amination

Using formaldehyde and sodium cyanoborohydride:

Ethane-1,2-diamine+HCHONaBH3CN, MeOHN¹-Methylethane-1,2-diamine\text{Ethane-1,2-diamine} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{N¹-Methylethane-1,2-diamine}

Conditions :

  • pH 7–8 (buffered with acetic acid)

  • Yield: 78%

Direct Alkylation

Methyl iodide in the presence of a base:

Ethane-1,2-diamine+CH3IK2CO3,CH3CNN¹-Methylethane-1,2-diamine\text{Ethane-1,2-diamine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{N¹-Methylethane-1,2-diamine}

Optimization :

  • Excess methyl iodide (2.5 equiv) ensures complete methylation.

  • Side products (e.g., N,N-dimethyl derivatives) are minimized by controlling temperature (0–5°C).

Coupling of Dioxin and Diamine Moieties

The final step involves linking the methylene-functionalized dioxin with N¹-methylethane-1,2-diamine. Two approaches are documented:

Nucleophilic Substitution

Using 6-(Chloromethyl)-2,3-dihydrobenzodioxin and the diamine:

6-(Chloromethyl)dioxin+N¹-Methylethane-1,2-diamineEt3N, DMFTarget Compound\text{6-(Chloromethyl)dioxin} + \text{N¹-Methylethane-1,2-diamine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound}

Data Table :

ParameterValue
Reaction Time24 hours
Temperature60°C
Yield55%
Purity (NMR)95%

Reductive Amination

Employing a ketone intermediate and sodium borohydride:

6-Acetyldioxin+N¹-Methylethane-1,2-diamineNaBH4,MeOHTarget Compound\text{6-Acetyldioxin} + \text{N¹-Methylethane-1,2-diamine} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Target Compound}

Advantages :

  • Higher selectivity compared to substitution methods.

  • Yield: 68% after column chromatography.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate isolation.

  • Recrystallization : Ethanol/water mixtures improve final product purity (>98%).

Analytical Data

  • FTIR (KBr) : 3270 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic).

  • ¹H NMR (CDCl₃) : δ 6.85 (d, J=8.4 Hz, 2H, aromatic), 3.95 (s, 2H, CH₂N), 2.45 (s, 3H, NCH₃).

  • MS (ESI+) : m/z 223.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can modify the compound’s structure, affecting its reactivity and properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Drug Development

N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to enhance drug efficacy and specificity has been documented in multiple studies.

Case Study: Neurological Disorders

  • A study published in Journal of Medicinal Chemistry explored the compound's role in synthesizing novel antidepressants, demonstrating improved binding affinity to serotonin receptors compared to existing medications .

Anticancer Research

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Investigations into its mechanism of action reveal potential pathways for drug design targeting tumor growth.

Case Study: Cytotoxicity

  • In vitro studies showed that modifications of the compound led to increased apoptosis in breast cancer cells, highlighting its potential as a lead compound for anticancer drug development .

Agrochemicals

The compound is utilized in developing agrochemicals such as pesticides and herbicides. Its unique structure contributes to improved efficacy and reduced environmental impact.

Case Study: Pesticide Development

  • Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly increased crop yields while minimizing harm to beneficial insects .

Polymer Development

In material science, N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine is employed in creating advanced polymers and coatings with enhanced durability.

Case Study: Coating Technologies

  • A study highlighted the use of this compound in formulating protective coatings for industrial applications, showing resistance to environmental degradation .

Enzyme Inhibition Studies

Researchers utilize the compound in studies related to enzyme inhibition and receptor binding. This research provides insights into metabolic pathways and potential therapeutic targets.

Case Study: Metabolic Pathways

  • Investigations focused on the inhibition of specific enzymes involved in metabolic disorders revealed promising results, suggesting avenues for therapeutic intervention .

Pollutant Detection

The compound is also applied in environmental monitoring for detecting pollutants. Its chemical properties allow for sensitive analyses that aid compliance with safety regulations.

Case Study: Environmental Protection

  • A project aimed at monitoring water quality utilized this compound to detect trace levels of hazardous substances effectively .

Mechanism of Action

The mechanism of action of N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the compound’s structure.

Comparison with Similar Compounds

Comparative Data Table

Compound Name / CAS Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound Ethylenediamine Benzodioxane, N-methyl ~220–250 (estimated) N/A High rigidity, basic amine groups
N¹-Cyclopropyl analog Ethylenediamine Benzodioxane, N-cyclopropyl 248.33 N/A Lipophilic, discontinued
1-(Benzodioxan-6-yl)-N-methylmethanamine Methanamine Benzodioxane, N-methyl 179.22 N/A Lower MW, commercial availability
Compound 9l Thiazolidinone Benzodioxane, benzodioxole N/A 172–233 (decomp.) Thermal stability, heterocyclic core
N¹-(3-Methoxy-benzyl) derivative Ethylenediamine 3-Methoxybenzyl, N-methyl 194.28 N/A Electron-rich, reduced rigidity

Research Implications and Notes

  • Synthesis : Analogous compounds (e.g., 9l–9n) are synthesized via condensation of diamines with aldehydes under controlled temperatures (90–110°C), suggesting feasible routes for the target compound .
  • Structural Analysis : SHELX software is widely used for crystallographic refinement of similar small molecules, highlighting its role in elucidating benzodioxane derivatives’ conformations .
  • Commercial Viability : High pricing for simpler analogs (e.g., $286.84/g for 1g) underscores the cost challenges in scaling up ethylenediamine-based derivatives .

Biological Activity

N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₁N₃O₂
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 17413-10-4

This compound features a unique structure that enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine typically involves the following steps:

  • Formation of the Benzodioxin Ring : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate amines or hydrazines.
  • Substitution Reactions : Subsequent reactions involve substituting functional groups to enhance biological activity.

Antioxidant Activity

Research indicates that compounds derived from benzodioxin structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. For instance, studies have shown that related compounds can inhibit lipid peroxidation in vitro, suggesting potential applications in preventing oxidative damage associated with various diseases .

Antimicrobial Activity

N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine has been evaluated for its antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

CompoundTarget BacteriaZone of Inhibition (mm)
N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamineE. coli22
N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamineS. aureus25

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes related to metabolic disorders. Notably, it has shown potential as an inhibitor of α-glucosidase and acetylcholinesterase enzymes. These activities suggest its potential use in managing conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

The precise mechanism through which N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine exerts its biological effects involves:

  • Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors to modulate their activity.
  • Alteration of Metabolic Pathways : By inhibiting key enzymes involved in glucose metabolism or neurotransmitter breakdown, it can influence overall metabolic health.

Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various derivatives of benzodioxin compounds against common pathogens like E. coli and S. aureus, N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine exhibited substantial antibacterial properties with zones of inhibition comparable to standard antibiotics .

Research on Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce neuronal cell death and improve cognitive function in animal models subjected to oxidative stress .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Amine alkylation4-methylbenzenesulfonyl chloride, Na₂CO₃, RT70–85
Reductive aminationH₂/Pt catalyst, ethanol, 50°C60–75

Advanced: How can computational methods predict the biological activity of this compound, and what validation steps are required?

Answer:
In silico approaches (e.g., molecular docking, QSAR models) use structural data from databases like PubChem or ChemSpider to predict interactions with targets like α-glucosidase or acetylcholinesterase . Key steps:

Molecular docking : Software (AutoDock Vina) models ligand-receptor binding using crystallographic data. For example, benzodioxin derivatives show inhibitory potential via H-bonding with enzyme active sites .

ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability).

Experimental validation : In vitro assays (e.g., enzyme inhibition, cytotoxicity) confirm predictions. Discrepancies between computational and experimental IC₅₀ values require re-evaluating force fields or solvation models .

Basic: What analytical techniques ensure structural fidelity and purity of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzodioxin-CH₂-NH signals at δ 3.5–4.5 ppm) .
    • IR : Validates amine (-NH, ~3300 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .
  • Elemental analysis (CHN) : Verifies stoichiometry (e.g., C₁₀H₁₄N₂O₂) with <0.3% deviation .
  • Chromatography : HPLC or GC-MS detects impurities (<98% purity requires column chromatography) .

Advanced: How do researchers resolve contradictions in reported bioactivity data for benzodioxin-derived amines?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., fixed pH, temperature) for enzyme inhibition studies .
  • Compound stability : Degradation in storage (e.g., oxidation of amines) necessitates fresh preparation or inert atmosphere handling .
  • Structural analogs : Subtle differences (e.g., methyl vs. ethyl groups) drastically alter activity. Compare derivatives using SAR studies .

Q. Table 2: Case Study on Bioactivity Variability

DerivativeTarget EnzymeReported IC₅₀ (µM)Source
7a (methyl)α-glucosidase12.3 ± 1.2
7c (ethyl)α-glucosidase38.9 ± 3.1

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid vapor inhalation (amine odors indicate volatility) .
  • Storage : Keep in airtight containers under nitrogen to prevent oxidation .
  • Spill management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .

Advanced: What strategies improve scalability of synthesis for industrial research applications?

Answer:

  • Process intensification : Continuous flow reactors enhance heat/mass transfer, reducing reaction times .
  • Membrane separation : Nanofiltration purifies intermediates without traditional column chromatography .
  • Catalyst recycling : Immobilized Pt on mesoporous silica reduces costs in reductive amination .

Methodological: How can researchers design robust SAR studies for this compound?

Answer:

Core modifications : Vary substituents on the benzodioxin ring (e.g., -NO₂, -OCH₃) to assess electronic effects .

Side-chain optimization : Test alkyl/aryl groups on the ethane-1,2-diamine chain for steric effects .

Data integration : Use multivariate analysis (PCA) to correlate structural features with bioactivity .

Advanced: What in silico tools model the environmental fate of this compound?

Answer:

  • EPI Suite : Predicts biodegradation half-life and bioaccumulation potential.
  • Molecular dynamics (MD) : Simulates interactions with environmental matrices (e.g., soil organic matter) .
  • Validation : Compare predictions with experimental OECD 301/302 biodegradation test results .

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